molecular formula C21H22BrFN2O3S B2977849 N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide CAS No. 422552-18-9

N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide

Cat. No. B2977849
CAS RN: 422552-18-9
M. Wt: 481.38
InChI Key: XCMOFXFIGBYDAV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide, also known as BSI-201, is a small molecule inhibitor of the enzyme poly ADP-ribose polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to be effective in the treatment of cancer. BSI-201 has been extensively studied for its potential as a cancer treatment, and its synthesis, mechanism of action, and biochemical and physiological effects have been well characterized.

Scientific Research Applications

Synthesis and Design of Anti-Inflammatory Compounds

Research has explored the synthesis of related compounds, such as ethyl 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, which have potential as anti-inflammatory agents. A structure-based QSAR analysis of a series of N-arylsulfamoyl congeners indicates a highly predictive model for the activities of novel small-molecule inhibitors of NO and cytokine production (Lloret et al., 2009).

Fluorescent Probes for Biological and Environmental Analysis

A ratiometric fluorescent probe for the detection of hydrazine, a compound with high acute toxicity, has been developed using dicyanoisophorone as the fluorescent group and a 4-bromobutyryl moiety as the recognition site. This probe exhibits low cytotoxicity, reasonable cell permeability, and is suitable for fluorescence imaging in biological samples (Zhu et al., 2019).

Inhibitory Properties in Medicinal Chemistry

Compounds with similar structures have been investigated for their inhibitory properties. For instance, novel cyclohexanonyl bromophenol derivatives have been synthesized and shown to be promising carbonic anhydrase inhibitors. They could be valuable drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

PET Imaging Research

Derivatives of similar compounds have been used in positron emission tomography (PET) imaging. For example, [18F]p-MPPF is a radiolabeled antagonist for the study of 5-HT1A receptors in PET, providing insights into serotonergic neurotransmission (Plenevaux et al., 2000).

Antimicrobial Applications

Research into fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs has been conducted. These compounds exhibit promising antimicrobial screening against various bacteria and fungi, highlighting their potential in the development of new antimicrobial agents (Desai et al., 2013).

properties

IUPAC Name

N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN2O3S/c22-16-6-8-17(9-7-16)25-21(26)19-14-18(10-11-20(19)23)29(27,28)24-13-12-15-4-2-1-3-5-15/h4,6-11,14,24H,1-3,5,12-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMOFXFIGBYDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide

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